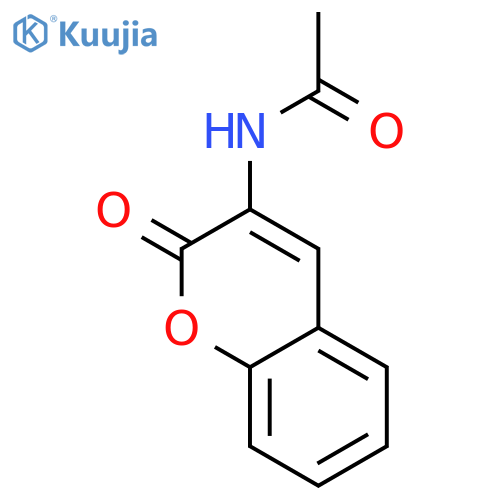Cas no 779-30-6 (3-Acetamidocoumarin)

3-Acetamidocoumarin structure
商品名:3-Acetamidocoumarin
3-Acetamidocoumarin 化学的及び物理的性質
名前と識別子
-
- 3-ACETAMIDOCOUMARIN
- ACETAMIDOCOUMARIN, 3-
- N-(2-Oxo-2H-chromen-3-yl)acetamide
- PALMATINE CHLORIDE(P)
- 3-(AcetylaMino)couMarin
- N-(2-Oxo-2H-1-benzopyran-3-yl)acetaMide
- NSC 65873
- Acetamide,N-(2-oxo-2H-1-benzopyran-3-yl)-
- ACETAMIDOCOUMARIN, 3-(RG)
- ACETAMIDOCOUMARIN, 3-(RG) PrintBack
- N-(2-oxochromen-3-yl)acetamide
- 3-(N-acetyl)-aminocoumarin
- 3-acetamido-2H-chromen-2-one
- 3-amino-2H-1-benzopyran-2-one
- 3-acetamido-coumarin
- 3-Acetylaminocoumarin
- N1-(2-oxo-2H-chromen-3-yl)acetamide
- NSC65873
- PubChem8662
- Prestwick2_000969
- Prestwick3_000969
- Prestwick1_000969
- Prestwick0_000969
- Maybridge1_000258
- ChemDiv2_000143
- Oprea1_480692
- BSPBio_000977
- CBDivE_000070
- MLS000719859
- SPBio_002898
- BPBio1_001075
- HMS542D16
- CHEBI:95324
- BRD-K85104575-001-07-3
- N-(2-Oxo-2H-chromen-3-yl)acetamide #
- NCGC00016539-01
- A839295
- AKOS005202961
- SR-01000389251-2
- InChI=1/C11H9NO3/c1-7(13)12-9-6-8-4-2-3-5-10(8)15-11(9)14/h2-6H,1H3,(H,12,13
- SR-01000389251
- BCP20917
- A1-01398
- AB00513981
- SR-01000389251-4
- Q27167195
- HMS1369G11
- CCG-15095
- NSC-65873
- F17155
- HMS1571A19
- MFCD00075556
- HMS2616G21
- BRD-K85104575-001-03-2
- NCGC00179352-01
- HMS2098A19
- AS-61757
- 779-30-6
- SCHEMBL893303
- CS-W015466
- 3-Acetylaminocoumarin;N-(2-Oxo-2H-chromen-3-yl)acetamide
- 1ST164107
- N-(2-oxo-1-benzopyran-3-yl)acetamide
- SR-01000389251-1
- CAS-779-30-6
- XJYLCCJIDYSFMB-UHFFFAOYSA-N
- BTB 01088
- FT-0614856
- CHEMBL63349
- AMY202003299
- PD000694
- HY-W014750
- SMR000304388
- NCGC00016539-02
- DTXSID80228528
- DB-022150
- A2972
- 3-Acetamidocoumarin
-
- MDL: MFCD00075556
- インチ: 1S/C11H9NO3/c1-7(13)12-9-6-8-4-2-3-5-10(8)15-11(9)14/h2-6H,1H3,(H,12,13)
- InChIKey: XJYLCCJIDYSFMB-UHFFFAOYSA-N
- ほほえんだ: O1C(C(=C([H])C2=C([H])C([H])=C([H])C([H])=C12)N([H])C(C([H])([H])[H])=O)=O
計算された属性
- せいみつぶんしりょう: 203.05800
- どういたいしつりょう: 203.058
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 15
- 回転可能化学結合数: 1
- 複雑さ: 322
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.3
- トポロジー分子極性表面積: 55.4
- ひょうめんでんか: 0
- 互変異性体の数: 2
じっけんとくせい
- 色と性状: 未確定
- 密度みつど: 1.31
- ゆうかいてん: 206.0 to 210.0 deg-C
- ふってん: 482°C at 760 mmHg
- フラッシュポイント: 245.3°C
- 屈折率: 1.604
- PSA: 59.31000
- LogP: 1.82440
- ようかいせい: 未確定
3-Acetamidocoumarin セキュリティ情報
- WGKドイツ:3
- セキュリティの説明: S22-S24/25
- セキュリティ用語:S22;S24/25
3-Acetamidocoumarin 税関データ
- 税関コード:2932209090
- 税関データ:
中国税関コード:
2932209090概要:
2932209090.その他のラクトン。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:20.0%
申告要素:
製品名, 成分含有量、
要約:
2932209090。その他のラクトン。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:20.0%
3-Acetamidocoumarin 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-136076-1.0g |
N-(2-oxo-2H-chromen-3-yl)acetamide |
779-30-6 | 1.0g |
$1117.0 | 2023-02-15 | ||
| abcr | AB151641-200 mg |
3-Acetamidocoumarin, 98%; . |
779-30-6 | 98% | 200 mg |
€55.30 | 2023-07-20 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTTB0149-5G |
N-(2-oxo-2H-chromen-3-yl)acetamide |
779-30-6 | 95% | 5g |
¥ 1,386.00 | 2023-04-13 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | L-HF430-100mg |
3-Acetamidocoumarin |
779-30-6 | 98% | 100mg |
176.0CNY | 2021-08-03 | |
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | A2972-1G |
3-Acetamidocoumarin |
779-30-6 | >98.0%(GC) | 1g |
¥290.00 | 2024-04-15 | |
| TRC | A150400-1g |
3-Acetamidocoumarin |
779-30-6 | 1g |
$207.00 | 2023-06-13 | ||
| OTAVAchemicals | 5012400-250MG |
N-(2-oxo-2H-chromen-3-yl)acetamide |
779-30-6 | 95% | 250MG |
$175 | 2023-07-10 | |
| Enamine | EN300-136076-1000mg |
N-(2-oxo-2H-chromen-3-yl)acetamide |
779-30-6 | 1000mg |
$1117.0 | 2023-09-30 | ||
| Enamine | EN300-136076-5000mg |
N-(2-oxo-2H-chromen-3-yl)acetamide |
779-30-6 | 5000mg |
$2933.0 | 2023-09-30 | ||
| A2B Chem LLC | AB64129-1g |
3-Acetamidocoumarin |
779-30-6 | 98% | 1g |
$65.00 | 2024-04-19 |
3-Acetamidocoumarin 関連文献
-
1. Copper(i)-promoted cycloalkylation–peroxidation of unactivated alkenes via sp3 C–H functionalisationArghya Banerjee,Sourav Kumar Santra,Aniket Mishra,Nilufa Khatun,Bhisma K. Patel Org. Biomol. Chem. 2015 13 1307
-
2. CLXXXVII.—3-AminocoumarinFrank William Linch J. Chem. Soc. Trans. 1912 101 1758
-
G. Zeder-Lutz,S. Renau-Ferrer,V. Aguié-Béghin,H. Rakotoarivonina,B. Chabbert,D. Altschuh,C. Rémond Analyst 2013 138 6889
-
4. A convenient synthesis of N-(7-dimethylamino-4-methylcoumarin-3-yl)-maleimide incorporating a novel variant of the Pechmann reactionJohn E. T. Corrie J. Chem. Soc. Perkin Trans. 1 1990 2151
-
5. Proceedings of the Chemical Society, Vol. 28, No. 405
779-30-6 (3-Acetamidocoumarin) 関連製品
- 2229672-34-6(4-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-ylbut-3-en-2-amine)
- 920-14-9(7-hydroxy-6,6-dimethylheptan-2-one)
- 72790-96-6(Hydrazine,(2-bromo-4-nitrophenyl)-)
- 923076-96-4(6-(4-ethoxyphenyl)-2-(4-methylphenyl)methyl-2,3-dihydropyridazin-3-one)
- 850623-48-2(POTASSIUM (3-METHYLTHIOPHENYL)TRIFLUOROBORATE)
- 1443324-93-3(1-(2-propoxynaphthalen-1-yl)ethanol)
- 5499-76-3(4-(2-Hydroxyanilino)methylene-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one)
- 1213675-27-4((1S)-1-(2-ANTHRYL)-2-METHYLPROPYLAMINE)
- 483968-03-2(1-(2,6-dimethyl-1-piperidinyl)-3-(3-methoxyphenoxy)-2-propanol)
- 1334372-97-2(N-(2-methoxy-5-methylphenyl)-1-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperidine-3-carboxamide)
推奨される供給者
Amadis Chemical Company Limited
(CAS:779-30-6)3-Acetamidocoumarin

清らかである:99%/99%
はかる:5g/25g
価格 ($):284.0/992.0